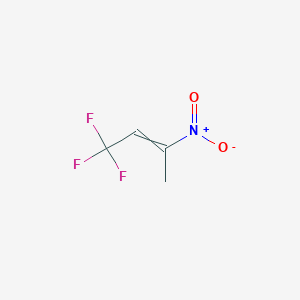

1,1,1-Trifluoro-3-nitrobut-2-ene

Description

Significance of Fluorinated Nitroolefins in Synthetic Methodologies

Fluorinated nitroolefins represent a unique class of organic compounds that combine the powerful electron-withdrawing properties of a nitro group with the distinct stereoelectronic effects of fluorine atoms. The introduction of fluorine into organic molecules can dramatically alter their physical and chemical properties, including acidity, lipophilicity, and metabolic stability. nih.gov This has made organofluorine chemistry a vital area of research, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. nih.govnih.gov

The presence of fluorine can lead to unusual reactivity patterns compared to their non-fluorinated counterparts, opening up new avenues for synthetic transformations. nih.gov Fluorinated olefins, in particular, are valuable as they can mimic the properties of amide bonds, making them useful as peptidomimetics. researchgate.net The development of synthetic methods to access these structures is, therefore, a crucial endeavor in applied chemistry. nih.govresearchgate.net The combination of a trifluoromethyl group and a nitroalkene functionality in one molecule, as seen in fluorinated nitroolefins, creates a highly electrophilic double bond, making it a potent Michael acceptor and a versatile partner in various cycloaddition and nucleophilic addition reactions.

Overview of 1,1,1-Trifluoro-3-nitrobut-2-ene as a Key Building Block for Fluorine-Containing Compounds

This compound serves as a prominent example of a versatile fluorine-containing building block in diversity-oriented synthesis. nih.gov Its distinct reactivity allows for the construction of numerous value-added, fluorine-containing compounds that possess biologically relevant structural motifs. nih.gov The strategic placement of the trifluoromethyl and nitro groups on the butene scaffold makes it a highly reactive and selective reagent.

Research has demonstrated its utility in various chemical transformations. For instance, its reactions with enamines derived from cycloalkanones have been studied, leading to the synthesis of novel trifluoromethyl-containing nitroalkylated enamines and γ-nitro ketones. researchgate.net The stereochemistry of these products is a key aspect of these investigations, often determined using NMR spectroscopy and X-ray diffraction. researchgate.net

Furthermore, the reactions of (E)-1,1,1-trifluoro-3-nitrobut-2-ene can lead to the formation of complex heterocyclic systems. Depending on the reaction partners and conditions, products such as 1,2-oxazine N-oxides and 1-pyrroline (B1209420) N-oxides can be synthesized. researchgate.net These transformations highlight the role of the compound as a precursor to more elaborate molecular structures.

Detailed Research Findings

The utility of this compound is best illustrated through specific reaction examples. The following tables summarize key research findings from studies involving this compound.

Table 1: Reactions of (E)-1,1,1-Trifluoro-3-nitrobut-2-ene with Enamines

| Enamine Reactant | Solvent | Product(s) | Reference |

|---|---|---|---|

| 3,3-dimethyl-2-morpholinobutene | Benzene (B151609) | (4R,6R)-6‑tert-butyl-3-methyl-6-morpholino-4-trifluoromethyl-5,6-dihydro-4H-1,2-oxazine 2-oxide | researchgate.net |

| 3,3-dimethyl-2-morpholinobutene | Dichloromethane (B109758) | syn-CF3-enamine (hydrolyzes to syn-CF3-gamma-nitroketone) | researchgate.net |

| Cyclohexanone (B45756) enamines | Not specified | 1,2-Oxazine N-oxides (which can rearrange to 1-pyrroline N-oxides) | researchgate.net |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| (E)-1,1,1-Trifluoro-3-nitrobut-2-ene |

| γ-nitro ketones |

| 1,2-Oxazine N-oxides |

| 1-pyrroline N-oxides |

| 3,3-dimethyl-2-morpholinobutene |

| (4R,6R)-6‑tert-butyl-3-methyl-6-morpholino-4-trifluoromethyl-5,6-dihydro-4H-1,2-oxazine 2-oxide |

| syn-CF3-gamma-nitroketone |

| N-cyclopent-enylmorpholine |

| Perfluoropropane |

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trifluoro-3-nitrobut-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4F3NO2/c1-3(8(9)10)2-4(5,6)7/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCWQUYWZQHRBAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Access and Derivatization Strategies for 1,1,1 Trifluoro 3 Nitrobut 2 Ene

General Synthetic Routes to Trifluorinated Nitroalkenes

The synthesis of nitroalkenes is a well-established field in organic chemistry, with the Henry (or nitroaldol) reaction being a cornerstone methodology. wikipedia.orgorganic-chemistry.org This reaction involves the base-catalyzed carbon-carbon bond formation between a nitroalkane and a carbonyl compound (an aldehyde or ketone) to furnish a β-nitro alcohol. wikipedia.org Subsequent dehydration of this intermediate alcohol yields the corresponding nitroalkene. This fundamental approach is also applicable to the synthesis of trifluorinated nitroalkenes, where a trifluoromethyl-containing carbonyl compound is used as a key precursor.

Nitroaldol Condensation: A trifluoromethyl ketone or aldehyde reacts with a nitroalkane in the presence of a base. The base deprotonates the α-carbon of the nitroalkane, generating a nitronate anion which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the fluorinated substrate. This results in the formation of a β-nitro alcohol containing a trifluoromethyl group. acs.orgnih.gov

Dehydration: The resulting trifluoromethylated β-nitro alcohol can then be dehydrated to form the target trifluorinated nitroalkene. This elimination of water can sometimes occur in situ under the conditions of the Henry reaction, particularly with an excess of base or at elevated temperatures. organic-chemistry.orgechemi.com Alternatively, specific dehydrating agents can be employed in a separate step to promote the formation of the double bond.

Various catalytic systems have been developed to enhance the efficiency and stereoselectivity of the Henry reaction for fluorinated substrates. These include the use of metal catalysts, such as lanthanum(III) triflate complexes, and organocatalysts. acs.orgnih.gov The choice of catalyst and reaction conditions can influence the yield and stereochemical outcome of the β-nitro alcohol intermediate.

Precursor Chemistry and Pathways for the Formation of 1,1,1-Trifluoro-3-nitrobut-2-ene

The synthesis of this compound is logically achieved through the Henry reaction followed by dehydration, utilizing specific precursors. The key starting materials for this synthesis are 1,1,1-trifluoro-2-butanone (B1295871) and nitroethane.

The proposed synthetic pathway involves the following steps:

Henry Condensation of 1,1,1-Trifluoro-2-butanone and Nitroethane: The reaction is initiated by the base-catalyzed condensation of 1,1,1-trifluoro-2-butanone with nitroethane. A suitable base, such as sodium hydroxide, is used to deprotonate the α-carbon of nitroethane, forming the corresponding nitronate. This nucleophile then attacks the carbonyl carbon of 1,1,1-trifluoro-2-butanone.

Formation of the Intermediate Nitroalcohol: The initial condensation product is 1,1,1-trifluoro-2-methyl-3-nitrobutan-2-ol. This intermediate contains the core carbon skeleton and all the necessary functional groups for the final product.

Dehydration to this compound: The final step is the elimination of a water molecule from the intermediate nitroalcohol to introduce the carbon-carbon double bond. This dehydration step yields the target compound, this compound. The reaction conditions, particularly the concentration of the base and the temperature, can be modulated to favor this dehydration step. echemi.com

The table below outlines the precursors and intermediates in the synthesis of this compound.

| Role | Compound Name | Molecular Formula | Structure |

| Precursor | 1,1,1-Trifluoro-2-butanone | C4H5F3O | CF3COC2H5 |

| Precursor | Nitroethane | C2H5NO2 | CH3CH2NO2 |

| Intermediate | 1,1,1-Trifluoro-2-methyl-3-nitrobutan-2-ol | C5H8F3NO3 | CF3C(OH)(CH3)CH(NO2)CH3 |

| Product | This compound | C5H6F3NO2 | CF3C(CH3)=C(NO2)CH3 |

A variety of bases can be employed to catalyze the Henry reaction, and the choice can influence the reaction rate and the propensity for subsequent dehydration. The following table provides examples of reaction conditions that have been reported for Henry reactions involving related substrates.

| Carbonyl Compound | Nitroalkane | Catalyst/Base | Solvent | Product Type |

| Trifluoromethyl ketones | Nitromethane | [(Δ,S,S,S)-Binolam]3·La(OTf)3 | Not specified | α-Trifluoromethyl tertiary nitroaldols |

| Aldehydes/Trifluoromethyl ketones | 3,5-dimethyl-4-nitroisoxazole | NEt3 | Water | Henry adducts (nitroaldols) |

| Benzaldehyde | Nitromethane | Zinc triflate, DIPEA, N-methylephedrine | Not specified | Enantioselective β-nitro alcohol |

This table presents generalized conditions from literature and may require optimization for the specific synthesis of this compound. wikipedia.orgacs.orglookchem.com

Advanced Mechanistic Investigations and Reactivity of 1,1,1 Trifluoro 3 Nitrobut 2 Ene

Cycloaddition Reactions

1,1,1-Trifluoro-3-nitrobut-2-ene exhibits notable reactivity in various cycloaddition reactions, driven by the electron-withdrawing nature of both the trifluoromethyl and nitro groups. These reactions provide routes to novel and highly functionalized heterocyclic structures.

Hetero Diels-Alder Reactions with Enamine Systems

The Hetero-Diels-Alder (HDA) reaction, a variant of the Diels-Alder reaction where one or more carbon atoms in the diene or dienophile are replaced by heteroatoms, is a powerful tool for synthesizing heterocyclic compounds. The reaction between (E)-1,1,1-trifluoro-3-nitrobut-2-ene and enamine systems has been subject to detailed mechanistic studies to understand the formation of various products.

Experimental Observations and Product Characterization

Theoretical studies on the reaction of (E)-1,1,1-trifluoro-3-nitrobut-2-ene with enamines, such as 3,3-dimethyl-2-morpholinobutene, have shown the potential formation of several products. nih.gov While zwitterionic intermediates are formed in the initial stages of the reaction, they are not the common intermediates for the final products identified in the post-reaction mixture. nih.gov The reaction pathways lead to the formation of complex heterocyclic structures like 1,2-oxazine N-oxides, as well as open-chain products such as nitroalkylated enamines and γ-nitro ketones, which can result from the hydrolysis of the primary adducts. nih.gov

Mechanistic Pathways: Concerted vs. Stepwise Zwitterionic Processes

The mechanism of the HDA reaction between (E)-1,1,1-trifluoro-3-nitrobut-2-ene and enamine systems has been investigated using Molecular Electron Density Theory (MEDT). nih.gov This theoretical approach confirmed the initial formation of zwitterionic structures. nih.gov However, a deeper analysis using Bonding Evolution Theory (BET) revealed that the key HDA reaction does not proceed through these localized zwitterionic intermediates to form the final products. nih.gov

Instead, the reaction follows a one-step, yet non-concerted, mechanism. nih.gov This process can be dissected into three distinct stages:

Breaking of the C5-C6 double bond of the enamine.

Breaking of the C1-C2 double bond of the nitroalkene.

Formation of the new C1-C6 single bond, accompanied by the appearance of pseudoradical centers on C2, followed by the formation of the O4-C5 single bond and the C3-N3 double bond to complete the cycloadduct. nih.gov

This multi-stage, one-step process highlights the complexity of the reaction, moving beyond a simple concerted or stepwise zwitterionic model. nih.gov

Regio- and Stereoselective Outcomes in Cycloadditions

The regio- and stereoselectivity of the Hetero-Diels-Alder reaction between (E)-1,1,1-trifluoro-3-nitrobut-2-ene and enamines are governed by the intricate electronic interactions and the non-concerted nature of the bond-forming events. The specific pathway taken during the one-step mechanism dictates the final arrangement of substituents in the resulting heterocyclic product. The theoretical models show a clear preference for specific regio- and stereoisomers, although the exact outcomes are highly dependent on the precise structures of the reactants and the reaction conditions. nih.gov

[3+2] Cycloaddition Reactions

[3+2] Cycloaddition reactions are 1,3-dipolar cycloadditions that involve a 1,3-dipole and a dipolarophile, leading to the formation of five-membered heterocyclic rings. These reactions are fundamental in synthetic organic chemistry for creating important scaffolds like pyrrolidines and isoxazolidines.

With Azomethine Ylides

The reaction of this compound with azomethine ylides is anticipated to yield highly substituted trifluoromethyl- and nitro-functionalized pyrrolidines. However, a detailed experimental or theoretical investigation specifically for the [3+2] cycloaddition between this compound and azomethine ylides was not available in the searched literature.

Detailed studies have been performed on a closely related compound, (E)-3,3,3-trifluoro-1-nitroprop-1-ene. These studies indicate that the reaction with azomethine ylides proceeds with high regioselectivity and stereoselectivity, favoring the meta and endo products, respectively, through a non-concerted, two-stage, one-step mechanism. nih.govresearchgate.net While these findings provide valuable insight into the reactivity of trifluoromethyl-substituted nitroalkenes, direct extrapolation to the butene derivative must be done with caution due to the structural difference (a methyl group at the C3 position instead of a hydrogen).

With Other Dipolar Systems

The [3+2] cycloaddition, a type of 1,3-dipolar cycloaddition, is a powerful method for constructing five-membered heterocyclic rings. This compound serves as a potent dipolarophile in these reactions due to its electron-poor alkene character.

One of the most common applications involves the reaction with nitrones, which act as 1,3-dipoles. wikipedia.orgrsc.org This cycloaddition leads to the formation of isoxazolidine (B1194047) rings. wikipedia.org The reaction is a concerted, pericyclic process where the regioselectivity is governed by frontier molecular orbital (FMO) interactions. wikipedia.org For an electron-poor alkene like this compound, the reaction is typically controlled by the interaction between the highest occupied molecular orbital (HOMO) of the nitrone and the lowest unoccupied molecular orbital (LUMO) of the nitroalkene. This generally leads to the formation of 4-nitro-5-trifluoromethyl-substituted isoxazolidines with high regioselectivity. While the cycloaddition itself is stereospecific with respect to the alkene's configuration, the diastereoselectivity can vary depending on the substituents of the nitrone. wikipedia.org Catalytic enantioselective versions of this reaction have been developed using chiral catalysts to control the stereochemical outcome. rsc.org

Similarly, reactions with other 1,3-dipoles, such as in-situ generated nitrile imines from hydrazonoyl chlorides, provide access to other trifluoromethylated heterocycles like pyrazoles.

Michael Addition Reactions

The pronounced electrophilicity of the β-carbon in this compound makes it an exceptional Michael acceptor, readily undergoing conjugate addition with a wide array of nucleophiles.

Stabilized carbanions generated from 1,3-dicarbonyl compounds are classic nucleophiles for Michael additions. Their reaction with this compound leads to versatile synthetic intermediates.

The reaction between this compound and 1,3-dicarbonyl compounds can be directed towards the synthesis of highly substituted furan (B31954) rings through a tandem Michael addition-cyclization sequence. In a process analogous to related transformations, the initial Michael addition of the enolate from the 1,3-dicarbonyl compound to the nitroalkene forms a γ-nitro dicarbonyl intermediate. acs.orgresearchgate.net

This intermediate can then undergo an intramolecular cyclization. The enol form of one of the carbonyl groups can attack the carbon bearing the nitro group. Subsequent elimination of nitrous acid (HNO₂) and water, often promoted by the reaction conditions, leads to the formation of a stable, aromatic furan ring bearing a trifluoromethyl group at the β-position. This one-pot process provides an efficient route to complex, polysubstituted trifluoromethylated furans. acs.orgnih.gov

The direct conjugate addition of 1,3-dicarbonyl compounds, such as β-ketoesters or dialkyl malonates, to this compound is a fundamental carbon-carbon bond-forming reaction. This process, typically catalyzed by a base, involves the formation of a stabilized enolate from the 1,3-dicarbonyl compound, which then attacks the electrophilic β-carbon of the nitroalkene.

The resulting product, after protonation, is a highly functionalized γ-nitro ketone or ester adduct that retains the trifluoromethyl group. These adducts are valuable synthetic building blocks, as the nitro group can be transformed into a variety of other functional groups, such as amines or carbonyls. The reaction is a direct Michael addition, and the term "detrifluoroacetylative" does not apply here, as that refers to a specific reaction where the nucleophile itself is a trifluoromethylated 1,3-diketone that loses a trifluoroacetyl group.

Enamines, formed from the reaction of ketones or aldehydes with secondary amines, are neutral, soft nucleophiles that serve as enolate equivalents. In the Stork enamine reaction, an enamine can act as the Michael donor in a conjugate addition to an electron-deficient alkene. libretexts.orgyoutube.com

When reacted with this compound, the enamine adds in a Michael-type fashion to form a new carbon-carbon bond. The initial product of this addition is an iminium salt intermediate. Subsequent hydrolysis of this iminium salt under aqueous acidic conditions cleaves the enamine functionality and regenerates a carbonyl group, yielding a 1,5-dicarbonyl compound that contains the trifluoromethyl-nitroethyl side chain. This three-step sequence—enamine formation, Michael addition, and hydrolysis—is a powerful method for the α-alkylation of ketones with the trifluoromethylated nitroalkene substrate. libretexts.org

Controlling the stereochemistry of the Michael addition is crucial for the synthesis of enantiomerically pure compounds. This is often achieved using chiral organocatalysts. Bifunctional catalysts, particularly those based on a thiourea (B124793) or squaramide motif combined with a tertiary amine on a chiral scaffold (e.g., derived from Cinchona alkaloids or diamines), are highly effective for the asymmetric Michael addition to nitroalkenes. rsc.orgmdpi.comsemanticscholar.orgmdpi.com

In a typical catalytic cycle, the tertiary amine moiety of the catalyst deprotonates the 1,3-dicarbonyl compound to form an enolate. Simultaneously, the thiourea or squaramide moiety activates the nitroalkene by forming hydrogen bonds with the nitro group. mdpi.commdpi.com This dual activation brings the nucleophile and electrophile together within a chiral environment, allowing the enolate to attack one specific face of the alkene. This controlled approach leads to the formation of the γ-nitro adduct with high levels of diastereoselectivity and enantioselectivity. The use of catalysts bearing trifluoromethylphenyl groups can enhance catalytic activity and selectivity due to favorable electronic and steric properties. semanticscholar.org

Table 1: Asymmetric Michael Addition of Aldehydes to Nitroalkenes Catalyzed by a Thiourea-Based Organocatalyst This table presents representative data for analogous reactions, illustrating typical outcomes.

| Aldehyde Substrate | Nitroalkene Substrate | Yield (%) | dr (syn/anti) | ee (%) (syn) |

|---|---|---|---|---|

| Isobutyraldehyde | trans-β-Nitrostyrene | 99 | 9:1 | 99 |

| Cyclohexanecarbaldehyde | trans-β-Nitrostyrene | 98 | 9:1 | 98 |

| Propanal | trans-β-Nitrostyrene | 94 | 9:1 | 97 |

Data adapted from related studies on asymmetric Michael additions catalyzed by (R,R)-1,2-diphenylethylenediamine (DPEN)-thiourea derivatives. mdpi.com

Table 2: Asymmetric Michael Addition of 1,3-Dicarbonyl Compounds to Nitroalkenes This table presents representative data for analogous reactions, illustrating typical outcomes.

| 1,3-Dicarbonyl Donor | Nitroalkene Substrate | Catalyst | Yield (%) | ee (%) |

|---|---|---|---|---|

| Dimethyl malonate | 4-Methyl-1-nitropent-1-ene | Chiral Squaramide | 93 | 94 |

| Diethyl malonate | 4-Methyl-1-nitropent-1-ene | Chiral Squaramide | 90 | 90 |

| Meldrum's acid | 4-Methyl-1-nitropent-1-ene | Chiral Squaramide | 94 | 94 |

Data adapted from studies on the synthesis of pregabalin (B1679071) precursors using chiral squaramide catalysts. rsc.org

Reactions with 1,3-Dicarbonyl Compounds

Rearrangement Pathways

The structural framework of this compound, particularly after its participation in cycloaddition reactions to form heterocyclic systems like 1,2-oxazine N-oxides, provides a platform for a variety of fascinating and synthetically useful rearrangement reactions. These transformations can lead to the formation of novel molecular architectures, often with a significant increase in molecular complexity. This section delves into specific intramolecular rearrangement pathways that are of mechanistic interest.

Intramolecular Rearrangements of 1,2-Oxazine N-Oxides to 1-Pyrroline (B1209420) N-Oxides

While the direct intramolecular rearrangement of a simple 1,2-oxazine N-oxide to a 1-pyrroline N-oxide is not a commonly documented transformation, the skeletal rearrangement of related cyclic nitrones and similar heterocyclic systems provides a basis for proposing a plausible mechanistic pathway. The conversion of a six-membered 1,2-oxazine N-oxide ring to a five-membered 1-pyrroline N-oxide would necessitate a ring contraction. Such rearrangements are often driven by factors such as ring strain, the nature of substituents, and the reaction conditions (e.g., thermal or photochemical). youtube.com

One potential, though hypothetical, pathway could be initiated by the homolytic cleavage of the weak N-O bond in the 1,2-oxazine N-oxide, which is a known reactivity pattern for these compounds. sci-hub.se This would generate a diradical intermediate. Subsequent intramolecular rearrangement and ring closure could then lead to the formation of a five-membered ring.

Alternatively, a fragmentative rearrangement approach can be considered. For instance, treatment of nitrone derivatives with triflic anhydride (B1165640) has been shown to trigger fragmentations that can lead to the formation of different ring sizes. acs.org A hypothetical sequence for the rearrangement of a 1,2-oxazine N-oxide derived from the cycloaddition of this compound could involve the following steps:

Activation of the N-oxide: The N-oxide oxygen is activated, for instance, by acylation.

N-O Bond Cleavage: This activation facilitates the cleavage of the N-O bond.

Skeletal Rearrangement and Ring Contraction: A concerted or stepwise process involving bond migration leads to the contraction of the six-membered ring to a five-membered pyrroline (B1223166) N-oxide ring system.

It is important to note that the presence of the trifluoromethyl group could significantly influence the stability of intermediates and the activation barriers for such rearrangements.

| Proposed Reaction Stage | Description | Key Intermediates/States |

| Initiation | Activation of the 1,2-oxazine N-oxide, for example, by acylation or under photochemical conditions. | Activated N-oxide complex or excited state. |

| Ring Opening | Cleavage of the N-O bond, potentially forming a diradical or zwitterionic species. | Open-chain diradical or zwitterion. |

| Rearrangement & Cyclization | Intramolecular bond migration and subsequent ring closure to form the five-membered ring. | Transition state for ring contraction. |

| Product Formation | Formation of the thermodynamically more stable 1-pyrroline N-oxide. | 1-Pyrroline N-oxide derivative. |

Ring-Ring Tautomerism in Cyclobutane (B1203170) Derivatives

Ring-ring tautomerism is a form of valence tautomerism where a dynamic equilibrium exists between two or more cyclic isomers. In the context of derivatives of this compound, this phenomenon becomes relevant when considering the [2+2] cycloaddition products with alkenes, which would yield substituted cyclobutanes. The equilibrium between different ring structures can be influenced by electronic effects of substituents, steric interactions, and solvent polarity. mdpi.comnih.govchemrxiv.org

Considering a hypothetical cyclobutane derivative formed from the cycloaddition of this compound with an alkene, the presence of both a strong electron-withdrawing trifluoromethyl group and a nitro group can lead to interesting tautomeric possibilities. For instance, a cyclobutane ring could exist in equilibrium with a bicyclic isomer or undergo reversible ring-opening to an open-chain isomer.

A plausible, albeit hypothetical, example of ring-ring tautomerism could involve the equilibrium between a substituted nitrocyclobutane (B1338332) and a bicyclo[1.1.0]butane derivative. This type of equilibrium would be highly dependent on the substitution pattern and the resulting ring strain.

| Tautomer A (Cyclobutane Derivative) | Tautomer B (Bicyclic Derivative) | Factors Favoring Equilibrium Shift |

| Substituted nitrocyclobutane with CF3 group. | Bicyclo[1.1.0]butane derivative. | Towards A: Lower ring strain. |

| Towards B: Potential for orbital overlap stabilization. | ||

| Solvent: Polar solvents may favor one tautomer over the other. |

The study of such equilibria is often challenging due to the rapid interconversion and the low energy barrier between the tautomers. Computational studies are frequently employed to predict the relative stabilities of the different tautomeric forms. researchgate.net

Other Distinctive Reaction Pathways

Beyond rearrangements, the unique electronic and structural features of this compound and its derivatives can enable other distinctive reaction pathways, such as Grob-type cyclizations.

Grob Cyclization Reactions

The Grob fragmentation is a well-established reaction in organic chemistry that involves the cleavage of a C-C bond in a 1,3-difunctionalized alkane. nih.gov A related, yet less common, transformation is the Grob-type cyclization, which can be envisioned as the reverse of the fragmentation process. In the context of derivatives of this compound, a hypothetical substrate for a Grob-like cyclization could be a γ-amino nitroalkane.

The key requirement for a Grob fragmentation or cyclization is the anti-periplanar arrangement of the participating bonds. In a hypothetical Grob-type cyclization leading to a substituted piperidine, a γ-amino nitroalkane derivative could undergo cyclization under appropriate conditions. The nitrogen's lone pair would act as the electron donor, leading to the formation of a new C-N bond and the displacement of a leaving group.

A specific variant, the aza-Grob fragmentation, involves a nitrogen atom at the 3-position of a 1,5-difunctionalized chain. wikipedia.orgacs.org A hypothetical aza-Grob-like cyclization could be envisioned for a suitably substituted amino nitroalkene derived from this compound.

| Reactant Type | Proposed Cyclization Product | Key Mechanistic Feature |

| γ-Amino nitroalkane with a leaving group | Substituted piperidine | Anti-periplanar arrangement of the N-lone pair and the C-LG bond. |

| Suitably substituted amino nitroalkene | Fused heterocyclic system | Intramolecular nucleophilic attack of the amine onto the nitro-activated double bond. |

The presence of the trifluoromethyl group would likely influence the electronics of the system, potentially affecting the nucleophilicity of the amine and the electrophilicity of the carbon bearing the leaving group, thus modulating the feasibility and outcome of such cyclization reactions.

Computational and Theoretical Frameworks for Understanding 1,1,1 Trifluoro 3 Nitrobut 2 Ene Reactivity

Conceptual Density Functional Theory (CDFT) for Reactivity Indices

Conceptual Density Functional Theory (CDFT) provides a set of chemical concepts and principles derived from Density Functional Theory, which are invaluable for predicting and understanding chemical reactivity. mdpi.comnih.gov CDFT defines global and local reactivity indices that quantify the electrophilic and nucleophilic character of molecules. mdpi.comnih.gov

Key global reactivity indices include:

Electronic Chemical Potential (μ): Related to the electronegativity of a molecule, it indicates the tendency of the electron density to escape from the system. mdpi.com

Chemical Hardness (η): Measures the resistance to a change in the number of electrons. pku.edu.cn

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. mdpi.com

Nucleophilicity Index (N): Quantifies the ability of a species to donate electrons. mdpi.com

Local reactivity indices, such as the Fukui function f(r) and Parr functions (P+k and P-k), pinpoint the most reactive sites within a molecule for electrophilic and nucleophilic attacks, respectively. mdpi.comnih.govpku.edu.cn

In the context of reactions involving 1,1,1-trifluoro-3-nitrobut-2-ene, analysis of CDFT reactivity indices for the reactants can explain the participation of this trifluoromethylated nitroalkene in various cycloaddition reactions. rsc.org For instance, the electrophilicity and nucleophilicity indices of the reactants can predict the feasibility and polarity of a reaction. encyclopedia.pub

Table 1: Key Global Reactivity Indices in CDFT

| Reactivity Index | Symbol | Description |

| Electronic Chemical Potential | μ | Tendency of electron density to escape. mdpi.com |

| Chemical Hardness | η | Resistance to change in electron number. pku.edu.cn |

| Electrophilicity Index | ω | Ability to accept electrons. mdpi.com |

| Nucleophilicity Index | N | Ability to donate electrons. mdpi.com |

Bonding Evolution Theory (BET) Analysis of Reaction Processes

Bonding Evolution Theory (BET) offers a detailed topological analysis of the changes in chemical bonds along a reaction pathway. researchgate.net By examining the evolution of the electron localization function (ELF), BET can identify the sequence of bond formation and cleavage, providing a deep understanding of the molecular mechanism. rsc.orgresearchgate.net

For the HDA reaction of (E)-1,1,1-trifluoro-3-nitrobut-2-ene with an enamine, a BET study revealed that the reaction, although occurring in one step, is non-concerted and can be divided into distinct stages. nih.gov The analysis showed a specific sequence of events: first, the breaking of the C5-C6 double bond, followed by the cleavage of the C1-C2 bond. nih.gov In the final phase, the formation of the C1-C6 single bond and the appearance of pseudoradical centers at V(C2) and V'(C2) were observed in the zwitterionic intermediate. nih.gov

Quantum-Chemical Calculations and Energy Profiles of Reaction Pathways

Quantum-chemical calculations are fundamental to all the theoretical frameworks discussed above. These calculations, typically performed using Density Functional Theory (DFT) methods, provide the necessary data, such as molecular geometries, energies, and wavefunctions, to compute reactivity indices and analyze reaction pathways. rsc.orgaappsbulletin.org

For reactions involving this compound, quantum-chemical calculations are used to map out the potential energy surface (PES) of the reaction. The PES illustrates the energy of the system as a function of the geometric coordinates of the atoms, allowing for the identification of reactants, products, intermediates, and transition states.

The energy profile of a reaction pathway, derived from the PES, provides crucial quantitative information about the reaction's feasibility. Key parameters obtained from the energy profile include:

Activation Energy (Ea): The energy barrier that must be overcome for the reaction to occur. Lower activation energies correspond to faster reactions.

Reaction Energy (ΔEr): The difference in energy between the products and the reactants, indicating whether the reaction is exothermic (releases energy) or endothermic (absorbs energy).

In the study of the HDA reaction of this compound, DFT calculations at a specific level of theory (e.g., MPWB1K/6-311G(d,p)) are employed to locate and characterize the stationary points on the PES. luisrdomingo.com The calculated energy profiles help to confirm the stepwise or concerted nature of the reaction and to understand the relative stability of different intermediates and transition states.

Applications of 1,1,1 Trifluoro 3 Nitrobut 2 Ene in Complex Organic Synthesis

Construction of Fluorine-Containing Heterocycles

The reactivity of 1,1,1-trifluoro-3-nitrobut-2-ene has been extensively exploited for the synthesis of a wide range of fluorine-containing heterocycles. These structures are of significant interest due to the unique physicochemical and biological properties often imparted by the fluorine atoms.

Synthesis of Pyrroles

The construction of the pyrrole (B145914) nucleus, a core structure in numerous natural products and pharmaceuticals, can be achieved using this compound. One notable approach involves the reaction of (E)-1,1,1-trifluoro-3-nitrobut-2-ene with enamines derived from cyclohexanone (B45756). This reaction proceeds through a series of transformations, including a rearrangement of an intermediate 1,2-oxazine N-oxide with ring contraction, to ultimately furnish 1-pyrroline (B1209420) N-oxides. researchgate.netresearchgate.net

| Reactant 1 | Reactant 2 | Key Intermediate | Product |

| (E)-1,1,1-Trifluoro-3-nitrobut-2-ene | Cyclohexanone Enamines | 1,2-Oxazine N-oxide | 1-Pyrroline N-oxides |

Synthesis of Furans

While direct application of this compound for furan (B31954) synthesis is less documented, related strategies highlight the utility of similar fluorinated building blocks. The synthesis of substituted furans can be accomplished from 1,2-dioxines, which are generated through an enyne-RCM/Diels-Alder reaction sequence. nih.gov This suggests the potential for developing pathways to fluorinated furans from appropriately designed precursors derived from this compound.

Synthesis of 1,2-Oxazines and Derived Systems

The reaction of this compound with enamines is a well-established method for the synthesis of 1,2-oxazine derivatives. Specifically, the reaction with enamines derived from cycloalkanones leads to the formation of 1,2-oxazine N-oxides. researchgate.netresearchgate.net For instance, the reaction of (E)-1,1,1-trifluoro-3-nitrobut-2-enes with 3,3-dimethyl-2-morpholinobutene in benzene (B151609) yields (4R,6R)-6-tert-butyl-3-methyl-6-morpholino-4-trihalomethyl-5,6-dihydro-4H-1,2-oxazine 2-oxides. researchgate.net These cyclic nitronates can undergo further transformations, such as diastereoselective ring opening in dichloromethane (B109758) to produce nitroalkylated enamines. researchgate.net

| Reactant 1 | Reactant 2 | Solvent | Product |

| (E)-1,1,1-Trifluoro-3-nitrobut-2-ene | 3,3-Dimethyl-2-morpholinobutene | Benzene | (4R,6R)-6-tert-butyl-3-methyl-6-morpholino-4-trifluoromethyl-5,6-dihydro-4H-1,2-oxazine 2-oxide |

The resulting 1,2-oxazine N-oxides can be valuable intermediates. For example, those derived from (E)-1,1,1-trifluoro-3-nitrobut-2-ene and cyclohexanone enamines have been observed to undergo a spontaneous rearrangement involving ring contraction to yield 1-pyrroline N-oxides. researchgate.netresearchgate.net

Synthesis of Chromenes and Related Systems

The synthesis of 3-nitro-2-(trifluoromethyl)-2H-chromenes highlights the utility of related trifluoromethylated nitroalkenes in constructing chromene scaffolds. nih.gov While direct synthesis from this compound is not explicitly detailed, the established methods for 3-nitro-2H-chromene synthesis provide a template for potential applications. researchgate.netresearchgate.net These methods often involve the reaction of salicylaldehydes with appropriate nitroalkenes. researchgate.net The resulting 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives have been explored as P2Y6 receptor antagonists. nih.gov

Synthesis of Spiro Compounds

Spiro compounds, characterized by two rings connected through a single atom, represent a unique and challenging synthetic target. nih.gov The reactivity of this compound can be harnessed for the synthesis of spirocyclic structures. For instance, the reaction of (E)-1,1,1-trihalo-3-nitrobut-2-enes with enamines derived from cycloalkanones can lead to the formation of spiro compounds through subsequent transformations of the initially formed cycloadducts. researchgate.net The development of multicomponent reactions, often involving cycloadditions, provides a powerful strategy for accessing complex spiro-heterocycles. nih.gov

Development of Polyfunctionalized CF₃-Containing Compounds

This compound serves as a key precursor for the diastereoselective synthesis of various polyfunctionalized molecules. Its reactions with nucleophiles, particularly enamines, have been shown to yield structurally diverse and synthetically useful products.

Research has demonstrated that the reaction of (E)-1,1,1-trifluoro-3-nitrobut-2-ene with enamines derived from ketones can lead to the formation of several classes of CF₃-containing compounds. The specific product obtained is often dependent on the reaction conditions and the structure of the enamine. researchgate.net For instance, the reaction with 3,3-dimethyl-2-morpholinobutene in benzene results in the formation of (4R,6R)-6-tert-butyl-3-methyl-6-morpholino-4-trifluoromethyl-5,6-dihydro-4H-1,2-oxazine 2-oxide. researchgate.net However, when the reaction is conducted in dichloromethane, a diastereoselective ring-opening of the cyclic nitronate occurs, producing a syn-CF₃-enamine. This nitroalkylated enamine can then be hydrolyzed with dilute acid to afford the corresponding syn-CF₃-γ-nitroketone. researchgate.netresearchgate.net

These transformations highlight the utility of this compound in creating molecules with multiple functional groups and defined stereochemistry. The resulting γ-nitroketones are particularly valuable intermediates, as the nitro group can be further transformed into other functionalities, such as amines or carbonyls, paving the way for the synthesis of even more complex molecules like fluorinated amino alcohols and diamines. researchgate.net

The table below summarizes the diastereoselective synthesis of polyfunctionalized CF₃-compounds starting from (E)-1,1,1-trifluoro-3-nitrobut-2-ene and an enamine.

| Reactant 1 | Reactant 2 | Solvent | Product Class | Specific Product Example |

| (E)-1,1,1-Trifluoro-3-nitrobut-2-ene | 3,3-Dimethyl-2-morpholinobutene | Benzene | 1,2-Oxazine N-oxide | (4R,6R)-6-tert-butyl-3-methyl-6-morpholino-4-trifluoromethyl-5,6-dihydro-4H-1,2-oxazine 2-oxide |

| (E)-1,1,1-Trifluoro-3-nitrobut-2-ene | 3,3-Dimethyl-2-morpholinobutene | Dichloromethane | Nitroalkylated Enamine | syn-CF₃-enamine |

| syn-CF₃-enamine | Dilute HCl | - | γ-Nitroketone | syn-CF₃-γ-nitroketone |

This table illustrates the reaction pathways for the synthesis of various polyfunctionalized CF₃-containing compounds from this compound.

Furthermore, reactions with enamines derived from cyclic ketones, such as N-cyclopentenylmorpholine, also yield novel CF₃-containing nitroalkyl enamines and γ-nitroketones. researchgate.net The stereochemistry of these products has been extensively studied, confirming the high degree of diastereoselectivity achievable with this methodology. researchgate.net

Utility in Cascade and Multicomponent Reactions

The reactivity profile of this compound makes it an excellent component in cascade and multicomponent reactions (MCRs), which are highly efficient processes for building molecular complexity in a single step. These reactions are characterized by the formation of multiple chemical bonds in a sequential manner without the isolation of intermediates.

A notable example is the one-pot, three-component Grob-type cyclization involving this compound, a 1,3-dicarbonyl compound (like ethyl acetoacetate (B1235776) or acetylacetone), and an amine (such as ammonia (B1221849) or a primary aliphatic amine). researchgate.net This reaction provides a straightforward route to substituted β-(trifluoromethyl)pyrroles, which are important heterocyclic motifs in medicinal chemistry.

The reaction between (E)-1,1,1-trifluoro-3-nitrobut-2-ene and enamines can also be viewed as a cascade process. The initial Michael addition of the enamine to the nitroalkene forms a zwitterionic intermediate. nih.gov This intermediate can then undergo an intramolecular cyclization, a hetero-Diels-Alder reaction, to form a six-membered 1,2-oxazine N-oxide ring. researchgate.netnih.gov Theoretical studies based on Molecular Electron Density Theory (MEDT) have provided insight into the mechanism of these cycloadditions, confirming the formation of zwitterionic structures and a one-step, non-concerted reaction pathway. nih.gov

In some cases, the initially formed cycloadduct can undergo further spontaneous rearrangements. For example, 1,2-oxazine N-oxides derived from the reaction of (E)-1,1,1-trifluoro-3-nitrobut-2-ene with cyclohexanone enamines have been observed to rearrange via ring contraction to yield 1-pyrroline N-oxides. researchgate.net This demonstrates the potential for complex, multi-step transformations to be initiated by the unique reactivity of this fluorinated building block.

The table below provides an overview of the multicomponent and cascade reactions involving this compound.

| Reaction Type | Components | Key Intermediate/Process | Final Product Class |

| Grob-type Cyclization | This compound, 1,3-Dicarbonyl, Amine | Three-component reaction | β-(Trifluoromethyl)pyrroles |

| Hetero-Diels-Alder | (E)-1,1,1-Trifluoro-3-nitrobut-2-ene, Enamine | Zwitterionic intermediate, [4+2] Cycloaddition | 1,2-Oxazine N-oxides |

| Cascade Rearrangement | 1,2-Oxazine N-oxide (from cyclohexanone enamine) | Ring contraction | 1-Pyrroline N-oxides |

This table summarizes the utility of this compound in efficient cascade and multicomponent reaction sequences for the synthesis of complex heterocyclic systems.

These examples underscore the significant role of this compound in modern organic synthesis, providing access to a rich variety of polyfunctionalized and heterocyclic compounds containing the trifluoromethyl group through elegant and efficient reaction pathways.

Stereochemical Control and Diastereoselectivity in Reactions Involving 1,1,1 Trifluoro 3 Nitrobut 2 Ene

Factors Influencing Diastereoselection in Cycloadditions and Additions

The diastereoselectivity of reactions involving 1,1,1-trifluoro-3-nitrobut-2-ene is governed by a complex interplay of steric and electronic factors, which are influenced by the nature of the reactants, the solvent, and the reaction conditions.

In reactions with enamines, the solvent has been shown to play a critical role in directing the stereochemical outcome. For instance, the reaction of (E)-1,1,1-trifluoro-3-nitrobut-2-ene with 3,3-dimethyl-2-morpholinobutene in benzene (B151609) leads to the formation of (4R,6R)-6-tert-butyl-3-methyl-6-morpholino-4-trifluoromethyl-5,6-dihydro-4H-1,2-oxazine 2-oxide. However, when the reaction is carried out in dichloromethane (B109758), this cyclic nitronate undergoes a diastereoselective ring-opening to yield a syn-CF3-enamine. researchgate.net This highlights the profound influence of the solvent on the reaction pathway and the resulting stereochemistry.

Theoretical studies, such as those employing Molecular Electron Density Theory (MEDT), have provided deeper insights into the reaction mechanisms. The hetero-Diels-Alder reaction between (E)-1,1,1-trifluoro-3-nitrobut-2-ene and an enamine system has been shown to proceed through the formation of zwitterionic intermediates. nih.gov The stability and subsequent transformations of these intermediates are crucial in determining the final diastereomeric ratio of the products.

Furthermore, the structure of the enamine itself significantly impacts diastereoselectivity. Reactions with enamines derived from different cycloalkanones have been studied, leading to a variety of nitroalkylated enamines and γ-nitro ketones with varying degrees of stereocontrol. researchgate.net

Methodologies for Stereochemical Characterization of Products (e.g., NMR Spectroscopy, X-ray Diffraction)

The unambiguous determination of the stereochemistry of the products formed in reactions of this compound is crucial for understanding and optimizing diastereoselective transformations. The two primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction.

NMR Spectroscopy: ¹H and ¹⁹F NMR are powerful tools for elucidating the relative stereochemistry of the newly formed chiral centers. Diastereomers will exhibit distinct sets of signals in the NMR spectrum. For instance, in the case of the syn- and anti-diastereomers of the nitroalkylated enamines formed from the reaction of (E)-1,1,1-trifluoro-3-nitrobut-2-ene, the chemical shifts and coupling constants of the protons and fluorine atoms adjacent to the stereocenters will differ. researchgate.net Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), can be used to determine the spatial proximity of different atoms, providing definitive proof of the relative configuration.

X-ray Diffraction: Single-crystal X-ray diffraction provides the most definitive and unambiguous structural information, including the precise three-dimensional arrangement of atoms and the absolute stereochemistry if a chiral reference is present. The structures of various adducts of this compound, including the resulting nitroalkylated enamines and γ-nitro ketones, have been confirmed by this method. researchgate.net This technique is invaluable for validating the stereochemical assignments made by NMR spectroscopy and for providing a solid basis for understanding the mechanistic factors that govern diastereoselectivity.

| Product Type | Characterization Method | Key Findings | Reference |

| Nitroalkylated Enamines | NMR Spectroscopy, X-ray Diffraction | Determination of syn- and anti-diastereomers. | researchgate.net |

| γ-Nitro Ketones | NMR Spectroscopy, X-ray Diffraction | Confirmation of relative stereochemistry after hydrolysis of enamines. | researchgate.net |

| 1,2-Oxazine N-oxides | NMR Spectroscopy, X-ray Diffraction | Elucidation of the stereochemistry of the initial cycloadducts. | researchgate.net |

Strategies for Stereochemical Induction in Transformations

The development of strategies to actively induce a desired stereochemical outcome is a major focus in the application of this compound in organic synthesis. These strategies often involve the use of chiral auxiliaries, catalysts, or the control of reaction conditions to favor the formation of one diastereomer over others.

One effective strategy involves the use of chiral enamines. By incorporating a chiral center into the enamine reactant, it is possible to induce facial selectivity in the attack on the double bond of this compound, leading to the preferential formation of one diastereomer of the product.

The choice of solvent, as discussed previously, is another powerful tool for stereochemical induction. The ability to switch the diastereoselectivity of the reaction of (E)-1,1,1-trifluoro-3-nitrobut-2-ene with an enamine from a cyclic adduct to a syn-acyclic product by changing the solvent from benzene to dichloromethane is a clear example of this. researchgate.net This solvent-dependent stereochemical divergence offers a valuable method for accessing different diastereomeric products from the same starting materials.

Furthermore, the inherent reactivity of the initially formed products can be exploited. For example, the spontaneous rearrangement of 1,2-oxazine N-oxides derived from the reaction of (E)-1,1,1-trifluoro-3-nitrobut-2-ene with cyclohexanone (B45756) enamines leads to the formation of 1-pyrroline (B1209420) N-oxides with a high degree of stereocontrol. researchgate.net This demonstrates how a tandem reaction sequence can be used to set multiple stereocenters in a controlled manner.

| Strategy | Description | Example | Reference |

| Solvent Control | Utilizing different solvents to direct the reaction towards different diastereomeric products. | Formation of a cyclic adduct in benzene versus a syn-enamine in dichloromethane. | researchgate.net |

| Tandem Reactions | Exploiting the stereospecific rearrangement of an initial adduct to form a new, stereochemically defined product. | Rearrangement of 1,2-oxazine N-oxides to 1-pyrroline N-oxides. | researchgate.net |

Future Perspectives and Emerging Research Avenues for 1,1,1 Trifluoro 3 Nitrobut 2 Ene Chemistry

Exploration of Novel Reaction Partners and Catalytic Systems

The reactivity of 1,1,1-trifluoro-3-nitrobut-2-ene is dominated by its susceptibility to nucleophilic attack. While early studies have focused on its reactions with relatively common nucleophiles, the future of its chemistry lies in the exploration of a broader and more diverse range of reaction partners. This includes soft carbon nucleophiles, such as organometallic reagents and enolates, as well as a variety of heteroatomic nucleophiles. The goal is to expand the library of accessible molecular scaffolds incorporating the valuable trifluoromethyl-nitrobutane motif.

Recent research has demonstrated the successful reaction of (E)-1,1,1-trifluoro-3-nitrobut-2-ene with enamines derived from various ketones. mathnet.ru These reactions, proceeding through a Michael addition pathway, can lead to the formation of diverse heterocyclic systems, such as 1,2-oxazine N-oxides and 1-pyrroline (B1209420) N-oxides, depending on the reaction conditions and the structure of the enamine. mathnet.runih.gov The diastereoselectivity of these transformations is a key area of investigation, with the potential to generate stereochemically rich products. mathnet.ru

The development of novel catalytic systems is paramount to unlocking the full synthetic potential of this compound. While many reactions can proceed under thermal conditions, the use of catalysts can enhance reaction rates, improve yields, and, most importantly, control stereoselectivity. Organocatalysis, in particular, has emerged as a powerful tool for the asymmetric functionalization of nitroalkenes. Chiral amines, thioureas, and squaramides have been successfully employed to catalyze the enantioselective Michael addition of various nucleophiles to similar trifluoromethylated nitroalkenes. The application of these and other novel catalyst architectures to reactions involving this compound is a promising avenue for future research.

A key challenge and opportunity in this area is the development of catalytic systems that can control the formation of multiple stereocenters in a single transformation. The reaction of this compound with nucleophiles can generate products with at least two new stereocenters, and achieving high levels of both diastereoselectivity and enantioselectivity is a significant synthetic goal.

Advanced Synthetic Methodologies Utilizing its Electrophilic Nature

The potent electrophilicity of this compound makes it an ideal substrate for a variety of advanced synthetic methodologies. Beyond simple Michael additions, its conjugated system can participate in a range of pericyclic reactions and cascade sequences, allowing for the rapid construction of molecular complexity from simple starting materials.

One promising area of research is the use of this compound in domino reactions. A single activation event, such as the initial Michael addition, can trigger a cascade of subsequent transformations, leading to the formation of complex polycyclic structures in a single operation. For instance, the initial adduct formed from the reaction with a suitable nucleophile could undergo an intramolecular cyclization, condensation, or rearrangement, driven by the versatile reactivity of the nitro group.

Furthermore, the development of enantioselective methodologies is a major focus. The synthesis of chiral trifluoromethylated compounds is of high importance in medicinal chemistry and materials science. Organocatalytic asymmetric Michael additions represent a key strategy in this regard. The use of chiral Brønsted acids, Lewis bases, or bifunctional catalysts that can activate both the electrophile and the nucleophile simultaneously holds great promise for achieving high enantioselectivity in the reactions of this compound.

The following table summarizes selected research findings on the diastereoselective reactions of (E)-1,1,1-trifluoro-3-nitrobut-2-ene with enamines, highlighting the potential for stereocontrolled synthesis.

| Enamine Derived From | Reaction Product(s) | Diastereoselectivity | Reference |

| Pinacolone | syn-CF3-enamine | High | mathnet.ru |

| Cyclohexanone (B45756) | 1,2-Oxazine N-oxide, 1-Pyrroline N-oxide | Dependent on conditions | mathnet.runih.gov |

| Acetophenone | Not specified | Not specified | mathnet.ru |

This data underscores the potential for achieving high levels of stereocontrol in the reactions of this versatile building block. Future research will likely focus on expanding the scope of these reactions and developing catalytic systems to control the absolute stereochemistry.

Broader Applications in Complex Molecule Synthesis and Materials Science

The unique combination of a trifluoromethyl group and a nitroalkene functionality in this compound makes it a valuable synthon for the preparation of a wide range of target molecules with potential applications in various fields.

In the realm of complex molecule synthesis, this compound can serve as a key building block for the introduction of the trifluoromethyl group, a common motif in many pharmaceuticals and agrochemicals. The nitro group in the resulting adducts is a versatile functional handle that can be transformed into a variety of other functionalities, including amines, ketones, and oximes, further expanding its synthetic utility. The ability to construct stereochemically defined trifluoromethyl-containing fragments is of particular importance for the synthesis of biologically active molecules where stereochemistry plays a crucial role in determining efficacy.

While direct applications of this compound in materials science are still in their infancy, its potential is significant. The incorporation of fluorine atoms into polymers is known to impart unique properties, including high thermal stability, chemical resistance, and low surface energy. pageplace.deresearchgate.net The reactivity of the nitroalkene moiety in this compound could be exploited for the development of novel fluorinated polymers. For instance, it could potentially be used as a monomer or a comonomer in polymerization reactions, or as a reactive component for the post-polymerization modification of existing polymers. The resulting materials could find applications in areas such as high-performance coatings, advanced membranes, and specialty elastomers.

The exploration of this compound as a precursor to functional materials represents a largely untapped area of research. Its ability to participate in a variety of chemical transformations, coupled with the desirable properties conferred by the trifluoromethyl group, suggests that it could become a valuable tool for the materials chemist.

Q & A

Q. Experimental Design Tips :

- Monitor reaction progress via TLC or GC-MS to optimize yield.

- Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate gradients).

Basic: How should researchers characterize this compound?

Methodological Answer:

Combine multiple analytical techniques:

X-ray Crystallography : Determine molecular geometry using SHELX software for refinement .

NMR Spectroscopy :

- ¹⁹F NMR : Identify trifluoromethyl environments (δ -60 to -70 ppm).

- ¹H/¹³C NMR : Resolve nitrobutene backbone signals (e.g., vinyl protons at δ 5–7 ppm).

Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., ESI+ for [M+H]⁺) and fragmentation patterns .

IR Spectroscopy : Detect nitro (∼1520 cm⁻¹) and C=C (∼1650 cm⁻¹) stretches .

Q. Table 1: Recommended Characterization Techniques

Advanced: How can computational methods model the electronic effects of the trifluoromethyl-nitro system?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) are critical for:

- Electrostatic potential mapping : Visualize electron-deficient regions near nitro and trifluoromethyl groups.

- Reactivity prediction : Compare activation energies for nucleophilic/electrophilic attacks.

- Solvent effects : Use polarizable continuum models (PCM) to simulate solvent interactions .

Data Contradiction Analysis :

If experimental results (e.g., reaction rates) deviate from computational predictions:

- Re-optimize basis sets or include dispersion corrections.

- Validate with hybrid methods (e.g., MD simulations) .

Advanced: How to resolve contradictions in spectroscopic data during structural validation?

Methodological Answer:

Contradictions (e.g., unexpected NMR splitting or MS fragments) often arise from:

- Dynamic effects : Conformational flexibility causing averaged signals. Use variable-temperature NMR.

- Impurity interference : Re-purify samples or employ 2D NMR (e.g., COSY, HSQC) .

- Crystallographic disorder : Refine XRD data with alternative occupancy models in SHELX .

Triangulation Strategy :

Cross-validate using complementary techniques (e.g., XRD + Raman spectroscopy) and statistical validation (e.g., R-factor analysis) .

Advanced: Designing kinetic studies for nitro-group reactivity under varying conditions

Methodological Answer:

Variable Control : Adjust temperature, solvent polarity, and pH to probe nitro-group stability.

Quenching Methods : Use rapid-injection NMR or stopped-flow UV-Vis to capture transient intermediates.

Data Analysis :

- Fit kinetic data to Arrhenius or Eyring equations for activation parameters.

- Compare with DFT-calculated transition states .

Q. Example Workflow :

- Step 1 : React this compound with nucleophiles (e.g., thiols) in DMSO/water.

- Step 2 : Monitor via ¹⁹F NMR at timed intervals.

- Step 3 : Derive rate constants using pseudo-first-order approximations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.